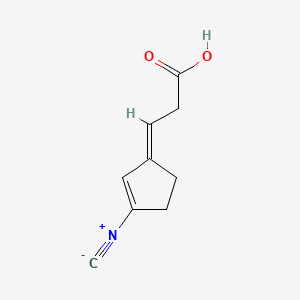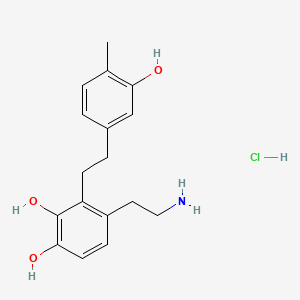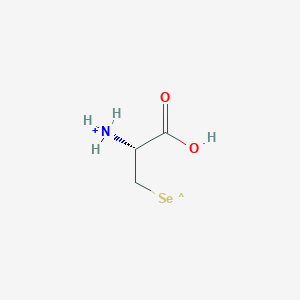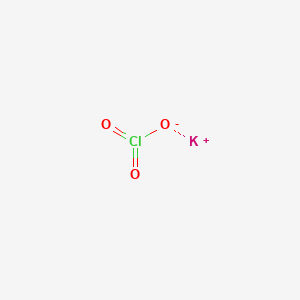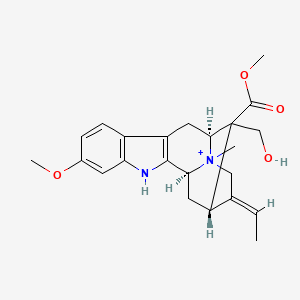
Verrucosidin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Verrucosidin is a natural product found in Penicillium verrucosum and Talaromyces verruculosus with data available.
Applications De Recherche Scientifique
Detection in Food Products : Verrucosidin, identified as a tremorgenic mycotoxin causing neurological diseases, has been found in dry-ripened foods due to toxigenic molds. A study developed a real-time PCR protocol to quantify this compound-producing molds in foods, enhancing food safety by monitoring its presence in the food chain (Rodríguez et al., 2012).
Cancer Research : In cancer research, this compound was repositioned as an inhibitor of mitochondrial electron transport chain complex I. This study highlighted its cytotoxicity under hypoglycemic conditions and potential as a cancer therapeutic agent, particularly in targeting mitochondrial energy production (Thomas et al., 2013).
Antibiotic Properties : A new this compound derivative, isolated from a marine fungus, exhibited antibiotic activity against Bacillus subtilis. This highlights this compound's potential in developing new antibiotic compounds (Pan et al., 2016).
Molecular Studies and Toxicity : Molecular studies identified verrucofortine, a major metabolite of the fungus that produces this compound. Although structurally unrelated to this compound, this study contributes to understanding the complex metabolites produced by the same fungi (Hodge et al., 1988).
Derivative Compounds and Activity : Research on this compound derivatives from a marine-derived fungus revealed compounds with potential neurotoxic and phytotoxic activities. This expands the scope of this compound-related compounds and their applications (Yu et al., 2010).
Antipathogenic Properties : Novel this compound derivatives showed inhibitory activities against human and aquatic pathogens, indicating their potential in antipathogenic applications (Li et al., 2022).
Genetic Studies and DNA Probing : A study focused on cloning genes from this compound-producing Penicillium polonicum and developing DNA probes. This can aid in detecting this compound-producing molds, which is important for food safety and understanding genetic factors related to its production (Aranda et al., 2002).
Glucose Uptake and Hypoglycemic Activity : Exploring this compound derivatives from Penicillium cellarum revealed compounds with significant hypoglycemic activity. This suggests potential in developing new classes of hypoglycemic agents (Han et al., 2022).
Biosynthesis Gene Cluster Identification : The CRISPR-Cas9 technology was used to identify the this compound biosynthesis gene cluster in Penicillium polonicum. This research provides insights into the genetic basis of this compound production and opens avenues for biosynthetic studies (Valente et al., 2021).
Cytotoxicity Studies : this compound derivatives were studied for their cytotoxic activity against cancer cell lines, suggesting their potential use in cancer therapy (Xu et al., 2018).
This compound Production in Different Conditions : The study on Penicillium polonicum's ability to produce this compound under various environmental conditions provides important insights for controlling and understanding its production in food products (Núñez et al., 2000).
Propriétés
Numéro CAS |
88389-71-3 |
|---|---|
Formule moléculaire |
C24H32O6 |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
4-methoxy-3,5-dimethyl-6-[(2R,3S)-2-methyl-3-[(2E,4E)-4-methyl-5-[(1S,2S,4R,5R)-2,4,5-trimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl]penta-2,4-dien-2-yl]oxiran-2-yl]pyran-2-one |
InChI |
InChI=1S/C24H32O6/c1-12(11-22(6)21-23(7,30-21)16(5)28-22)10-13(2)18-24(8,29-18)19-14(3)17(26-9)15(4)20(25)27-19/h10-11,16,18,21H,1-9H3/b12-11+,13-10+/t16-,18+,21+,22+,23-,24-/m1/s1 |
Clé InChI |
JSVLNARHSWZARV-FOOXNAEUSA-N |
SMILES isomérique |
C[C@@H]1[C@@]2([C@@H](O2)[C@](O1)(C)/C=C(\C)/C=C(\C)/[C@H]3[C@](O3)(C)C4=C(C(=C(C(=O)O4)C)OC)C)C |
SMILES |
CC1C2(C(O2)C(O1)(C)C=C(C)C=C(C)C3C(O3)(C)C4=C(C(=C(C(=O)O4)C)OC)C)C |
SMILES canonique |
CC1C2(C(O2)C(O1)(C)C=C(C)C=C(C)C3C(O3)(C)C4=C(C(=C(C(=O)O4)C)OC)C)C |
Synonymes |
verrucosidin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


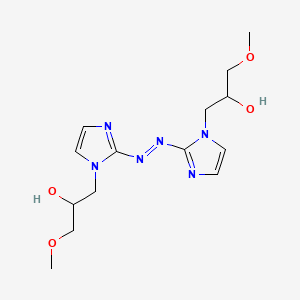
![3-[4-(Dimethylamino)phenyl]acrylaldehyde oxime](/img/structure/B1238890.png)
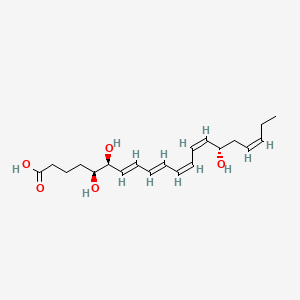
![5-[(2R)-3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B1238892.png)
![4-Bromo-2-[3-(2-fluorophenyl)acryloyl]phenyl 2-furoate](/img/structure/B1238895.png)
![[[2-[5-(2-Chlorophenyl)tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea](/img/structure/B1238898.png)
